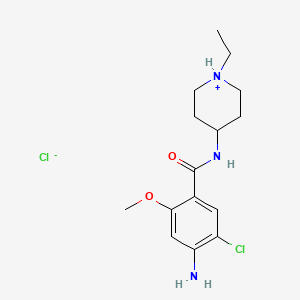

4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride

CAS No.: 63639-45-2

Cat. No.: VC18458917

Molecular Formula: C15H23Cl2N3O2

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63639-45-2 |

|---|---|

| Molecular Formula | C15H23Cl2N3O2 |

| Molecular Weight | 348.3 g/mol |

| IUPAC Name | 4-amino-5-chloro-N-(1-ethylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |

| Standard InChI | InChI=1S/C15H22ClN3O2.ClH/c1-3-19-6-4-10(5-7-19)18-15(20)11-8-12(16)13(17)9-14(11)21-2;/h8-10H,3-7,17H2,1-2H3,(H,18,20);1H |

| Standard InChI Key | FNIXOHDRMXIPDB-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzamide core with distinct substituents that influence its physicochemical and biological behavior. The aromatic ring contains amino (–NH₂) and chloro (–Cl) groups at positions 4 and 5, respectively, while a methoxy (–OCH₃) group occupies position 2. The amide nitrogen is bonded to a 1-ethylpiperidin-4-yl group, which introduces basicity and enhances solubility in acidic conditions due to protonation.

Key Structural Features:

-

Aromatic System: Chloro and amino groups enhance electron density, potentially affecting receptor binding.

-

Piperidine Moiety: The 1-ethyl substitution on the piperidine ring increases lipophilicity, impacting blood-brain barrier permeability .

-

Hydrochloride Salt: Improves aqueous solubility for pharmacological formulations.

Physicochemical Data

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves coupling a benzamide precursor with 1-ethyl-4-piperidine. A representative route includes:

-

Benzamide Core Preparation: 5-Chloro-2-methoxy-4-nitrobenzoic acid is reduced to the corresponding amine, followed by protection of the amino group.

-

Amide Bond Formation: The protected amine reacts with 1-ethyl-4-piperidine using carbodiimide-based coupling agents.

-

Deprotection and Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

Analytical Data

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 348.3 ([M+H]⁺).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, D₂O): δ 1.2 (t, 3H, CH₂CH₃), 3.1–3.4 (m, 6H, piperidine-H), 3.8 (s, 3H, OCH₃), 6.9 (s, 1H, Ar–H).

-

¹³C NMR: 14.1 (CH₂CH₃), 52.3 (piperidine-C), 56.7 (OCH₃), 118.2–152.4 (aromatic carbons).

-

Pharmacological Profile and Mechanism of Action

Serotonin 5-HT₄ Receptor Agonism

Structurally related benzamides, such as fluoroclebopride (CAS 154540-49-5), demonstrate high affinity for serotonin 5-HT₄ receptors ( nM) . These receptors regulate gastrointestinal motility, and agonists are investigated for treating irritable bowel syndrome (IBS) and chronic constipation. The 1-ethylpiperidinyl group in this compound may enhance receptor binding compared to earlier analogs like cisapride, which suffered from cardiac toxicity due to hERG channel inhibition .

Dopamine Receptor Modulation

Benzamide derivatives often exhibit dual activity at dopamine D₂/D₃ receptors. For example, fluoroclebopride shows values of 0.95 nM (D₂-like) and 5.46 nM (D₃) . While direct data for 4-amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride are unavailable, its structural similarity suggests potential antipsychotic or antiemetic applications .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Receptor Binding Assays: Quantify affinity for 5-HT₄, D₂, and off-target receptors.

-

In Vivo Efficacy Studies: Evaluate prokinetic effects in animal models of constipation.

-

Formulation Development: Explore sustained-release tablets or intravenous preparations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume